6-(Benzyloxy)isoquinolin-5-amine
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Overview
Description
6-(Benzyloxy)isoquinolin-5-amine is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The compound features a benzyloxy group attached to the sixth position of the isoquinoline ring and an amine group at the fifth position. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)isoquinolin-5-amine typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting Agents: Benzyl bromide, alkylating agents, arylating agents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted isoquinoline derivatives.
Scientific Research Applications
6-(Benzyloxy)isoquinolin-5-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its pharmacological properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzylisoquinoline: This compound features a benzyl group attached to the isoquinoline ring and is found in various natural alkaloids.
Uniqueness
This compound is unique due to the presence of both a benzyloxy group and an amine group on the isoquinoline ring. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-phenylmethoxyisoquinolin-5-amine |
InChI |
InChI=1S/C16H14N2O/c17-16-14-8-9-18-10-13(14)6-7-15(16)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |
InChI Key |
BPKXDOMNIGWOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=NC=C3)N |
Origin of Product |
United States |
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